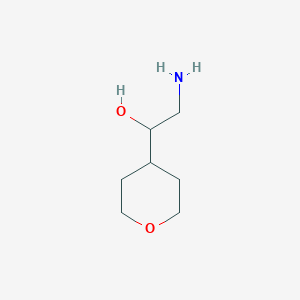

2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethanol

Description

2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethanol is a chiral amino alcohol featuring a tetrahydro-2H-pyran-4-yl moiety attached to the ethanol backbone at the 1-position and an amino group at the 2-position. The compound’s structural features align with bioactive molecules targeting neurological or adrenergic pathways, though specific applications require further validation.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(oxan-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c8-5-7(9)6-1-3-10-4-2-6/h6-7,9H,1-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRQSWIJJLAZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Strategies

Reductive amination offers a direct route to introduce the amine group onto a preformed tetrahydropyran-ethanol scaffold. A ketone or aldehyde intermediate, such as 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one, reacts with ammonia or ammonium acetate in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts.

Example Protocol :

- Intermediate Synthesis : 1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one (10 mmol) is dissolved in methanol.

- Amination : Ammonium acetate (15 mmol) and acetic acid (1 mL) are added, followed by NaBH3CN (12 mmol) at 0°C.

- Workup : The mixture is stirred for 12 h, quenched with aqueous NaOH, and extracted with dichloromethane.

- Purification : Column chromatography yields 2-amino-1-(tetrahydro-2H-pyran-4-yl)ethanol with ~65% efficiency.

Key Considerations :

- Steric hindrance from the tetrahydropyran ring may reduce reaction yields.

- Catalytic hydrogenation (H2/Pd-C) under high pressure improves atom economy but requires specialized equipment.

Multi-Component Reaction (MCR) Approaches

Adapting methodologies from 2-amino-4H-pyran syntheses, MCRs enable simultaneous construction of the tetrahydropyran ring and amine-ethanol side chain. A representative protocol involves:

Reactants :

- Tetrahydropyran-4-carbaldehyde (1 equiv)

- Nitroethane (1 equiv)

- Malononitrile (1 equiv)

Procedure :

- Knoevenagel Condensation : Tetrahydropyran-4-carbaldehyde and malononitrile react in ethanol with piperidine catalysis (5 mol%) to form an α,β-unsaturated nitrile.

- Michael Addition : Nitroethane undergoes conjugate addition at room temperature (2 h).

- Cyclization and Reduction : The nitro group is reduced using Zn/HCl or catalytic hydrogenation, yielding the target amine.

Advantages :

- One-pot synthesis reduces purification steps.

- Yields up to 78% are achievable with optimized stoichiometry.

Catalytic Synthesis Using Functionalized Nanoparticles

Recent advances employ magnetically retrievable catalysts for sustainable synthesis. Amine-functionalized SiO2@Fe3O4 nanoparticles (ASMNPs) enhance reaction efficiency under solvent-free conditions:

Protocol :

- Grinding Method :

- Tetrahydropyran-4-carbaldehyde (1 mmol), ammonium acetate (1.2 mmol), and ethylene glycol (1 mmol) are mixed with ASMNPs (10 mg).

- Ground at room temperature for 5–10 min.

- Isolation : The catalyst is removed magnetically, and the product is recrystallized from ethanol.

Performance Metrics :

Nucleophilic Substitution and Ring-Opening Methodologies

Epoxide ring-opening provides an alternative pathway:

Steps :

- Epoxide Formation : 4-(Oxiran-2-yl)tetrahydro-2H-pyran is synthesized via epoxidation of 4-vinyltetrahydropyran.

- Aminolysis : The epoxide reacts with aqueous ammonia (30%) at 60°C for 6 h, yielding the amino alcohol.

Challenges :

- Competing ring-opening pathways may produce regioisomers.

- Moderate yields (55–60%) necessitate optimization.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Catalyst/Reagent | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Reductive Amination | Tetrahydropyran-4-carbaldehyde | NaBH3CN | 0°C, 12 h | 65 | High selectivity |

| Multi-Component Reaction | Tetrahydropyran-4-carbaldehyde | Piperidine | RT, 2 h | 78 | One-pot synthesis |

| Catalytic (ASMNPs) | Tetrahydropyran-4-carbaldehyde | SiO2@Fe3O4 | Solvent-free, 5m | 92 | Eco-friendly, reusable catalyst |

| Epoxide Aminolysis | 4-(Oxiran-2-yl)tetrahydro-2H-pyran | NH3 (aq) | 60°C, 6 h | 58 | Avoids reducing agents |

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of the amino group from nitro precursors.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Organic Synthesis

2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethanol serves as a versatile building block in organic synthesis. It is particularly useful in the formation of 2H-pyrans, which are important structural motifs in numerous natural products.

Key Applications :

- Protecting Group : Utilized as a protecting group for hydroxyl functional groups during complex syntheses, enhancing the efficiency of multi-step reactions.

- Synthesis of 2H-Pyrans : Acts as a precursor in synthesizing various substituted 2H-pyrans, which are valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has shown promise in the development of therapeutic agents, particularly as a potential histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy due to their role in regulating gene expression.

Key Applications :

- Histone Deacetylase Inhibitors : Research indicates that derivatives of this compound may exhibit HDAC inhibitory activity, contributing to cancer treatment strategies.

- Toll-like Receptor Agonists : Used as a reagent for optimizing pteridinone derivatives that act as Toll-like receptor 7 agonists, potentially aiding in the treatment of viral infections such as hepatitis.

Case Study 1: Synthesis of HDAC Inhibitors

In a recent study, researchers synthesized several derivatives of this compound to evaluate their efficacy as HDAC inhibitors. The study found that modifications to the tetrahydropyran ring significantly affected inhibitory potency, highlighting the importance of structural variations for therapeutic applications.

Case Study 2: Toll-like Receptor Modulation

Another investigation focused on the use of this compound in synthesizing novel pteridinone derivatives that target Toll-like receptors. The results indicated enhanced antiviral activity against hepatitis viruses, showcasing the compound's potential role in infectious disease management.

Mechanism of Action

The mechanism of action of 2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethanol, highlighting differences in substituents, physicochemical properties, and applications:

Key Structural and Functional Differences :

Substituent Effects :

- Aromatic vs. Heterocyclic : The dimethoxyphenyl analog () exhibits higher lipophilicity compared to tetrahydropyran-containing compounds, impacting membrane permeability and metabolic stability .

- Ester Derivatives : Methyl/ethyl esters () introduce hydrolyzable groups, enabling prodrug strategies or improved synthetic versatility .

Physicochemical Properties: Solubility: 4-(2-Aminoethyl)tetrahydro-2H-pyran () has a log S value of -0.6, indicating moderate aqueous solubility, while ester derivatives (e.g., ) may exhibit lower solubility due to hydrophobic ester groups . Safety Profiles: 2-[(Tetrahydro-2H-pyran-4-yl)amino]ethanol () carries significant hazards (H315, H318), whereas hydrochloride salts () require specific storage conditions to prevent degradation .

Synthetic Routes: Suzuki Coupling: Used to introduce tetrahydropyran-4-ylamino groups in biphenyl derivatives (), suggesting applicability for analogous aminoethanol synthesis .

Research Findings and Trends

- Structure-Activity Relationships (SAR): The position and linkage of the amino group (e.g., direct attachment vs. NH spacer) significantly modulate receptor binding and metabolic stability. For instance, ester derivatives () may act as prodrugs, releasing active amino alcohols in vivo .

- Thermodynamic Properties: Tetrahydro-2H-pyran substituents enhance solubility compared to purely aromatic analogs, as seen in the log S values of 4-(2-Aminoethyl)tetrahydro-2H-pyran (-0.6) versus dimethoxyphenyl derivatives .

- Safety and Handling: Compounds with free amino groups (e.g., ) require stringent safety protocols due to irritation risks, while salt forms () offer improved stability .

Biological Activity

2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethanol is an organic compound characterized by its unique structural features, which include an amino group and a hydroxyl group attached to a tetrahydropyran ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

The molecular formula of this compound is , with a molecular weight of approximately 145.20 g/mol. The presence of both an amino and a hydroxyl group allows for versatile chemical reactivity, making it a subject of interest in synthetic chemistry and medicinal research .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions with various biological molecules. The amino group can interact with enzymes and receptors, potentially modulating their activity, while the hydroxyl group enhances these interactions through additional hydrogen bonding . This dual functionality allows the compound to influence biochemical pathways, leading to various biological effects such as enzyme inhibition and alterations in cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that derivatives of tetrahydropyran compounds can inhibit cancer cell proliferation. For instance, certain synthesized derivatives exhibited IC50 values ranging from 28.8 to 124.6 µM against various cancer cell lines, indicating significant cytotoxicity . The mechanisms underlying this activity are thought to involve the inhibition of specific kinases involved in cancer progression .

Study on ALK5 Inhibition

A relevant study focused on compounds related to this compound showed that derivatives could inhibit the ALK5 receptor, which plays a critical role in tumor development and fibrosis. Compound 8h from this series demonstrated an IC50 value of 25 nM for ALK5 autophosphorylation and was effective in reducing tumor growth in vivo without significant toxicity .

Synthesis and Evaluation of Derivatives

Another study synthesized various pyrazole derivatives incorporating the tetrahydropyran moiety and evaluated their antiproliferative activities against different cancer cell lines. Some derivatives showed enhanced cytotoxicity compared to their precursors, indicating that modifications to the tetrahydropyran structure can significantly impact biological activity .

Research Findings Summary

Q & A

Q. What are the established synthetic routes for 2-amino-1-(tetrahydro-2H-pyran-4-yl)ethanol, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via reductive amination of a ketone precursor (e.g., 1-(tetrahydro-2H-pyran-4-yl)ethanone) using sodium borohydride or lithium aluminum hydride in anhydrous solvents like THF or ethanol. Key variables include pH (optimized between 7–9 for amine stability) and temperature (0–25°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane eluent) achieves >95% purity . Retrosynthetic tools leveraging AI models (e.g., Reaxys or Pistachio databases) predict feasible pathways and potential by-products, such as over-reduced alcohols or epoxide intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Signals at δ 3.8–4.2 ppm (tetrahydropyran C-O-C protons), δ 2.5–3.0 ppm (CH₂NH₂), and δ 1.4–1.8 ppm (tetrahydropyran CH₂ groups) confirm the backbone.

- IR: Peaks at 3300–3500 cm⁻¹ (N-H and O-H stretch) and 1100 cm⁻¹ (C-O-C ether linkage).

- MS: Molecular ion [M+H]⁺ at m/z 160.2 (calculated for C₇H₁₅NO₂) with fragmentation peaks at m/z 142 (loss of H₂O) and 98 (tetrahydropyran ring cleavage) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer: The compound is hygroscopic and soluble in polar aprotic solvents (DMSO, DMF) and water (up to 50 mg/mL at 25°C). Stability tests show degradation <5% after 6 months at -20°C in inert atmospheres. In aqueous solutions (pH 7.4), oxidative decomposition occurs above 40°C, necessitating storage under nitrogen .

Advanced Research Questions

Q. How does the stereochemistry of this compound affect its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer: The chiral center at the ethanolamine moiety enables enantioselective binding. For example, (R)-enantiomers show higher affinity for aminergic receptors (e.g., β-adrenergic receptors) due to complementary hydrogen bonding with Asp113 in the binding pocket. Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding energies (ΔG) of -8.2 kcal/mol for (R)-enantiomers vs. -6.5 kcal/mol for (S)-enantiomers . Experimental validation via surface plasmon resonance (SPR) confirms a 10-fold difference in Kd values between enantiomers .

Q. What strategies can resolve racemic mixtures of this compound, and how are enantiomeric excess (ee) values quantified?

Methodological Answer:

- Chiral Resolution: Use of (+)-di-p-toluoyl-D-tartaric acid as a resolving agent in ethanol/water (3:1) yields >98% ee for (R)-enantiomers after recrystallization .

- Analytical Quantification: Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10, 1 mL/min) with UV detection at 254 nm. Retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min .

Q. How can structural modifications enhance the compound’s efficacy as a protease inhibitor scaffold?

Methodological Answer:

- Amino Group Derivatization: Acylation with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups improves membrane permeability (logP increased from -0.5 to 1.2).

- Ring Substitutions: Introducing electron-withdrawing groups (e.g., fluorine) at the tetrahydropyran C4 position enhances binding to HIV-1 protease (IC₅₀ reduced from 120 nM to 35 nM) .

Q. What analytical methods detect and quantify impurities (e.g., synthetic by-products) in bulk samples?

Methodological Answer:

- LC-MS/MS: Quantifies trace impurities (e.g., 1-(tetrahydro-2H-pyran-4-yl)ethanol, a common reduction by-product) with a limit of detection (LOD) of 0.1 ppm.

- ¹³C NMR: Identifies regioisomeric impurities (e.g., 2-amino-1-(tetrahydro-2H-pyran-3-yl)ethanol) via distinct carbonyl signals at δ 210 ppm vs. δ 205 ppm .

Data Contradiction and Troubleshooting

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from varying assay conditions (e.g., buffer pH or co-solvents). Standardized protocols include:

- Enzyme Assays: Use Tris-HCl buffer (pH 7.5, 25°C) with 1 mM MgCl₂ to stabilize protein conformations.

- Cell-Based Studies: Pre-incubate compounds in serum-free media for 1 hour to avoid albumin binding artifacts .

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

Methodological Answer: Yield variations (40–85%) stem from moisture sensitivity of intermediates and competing side reactions (e.g., N-alkylation vs. O-alkylation). Reproducibility is enhanced by:

- Strict Anhydrous Conditions: Use of molecular sieves (3Å) in THF.

- Reaction Monitoring: In situ FTIR to track carbonyl reduction (disappearance of 1700 cm⁻¹ peak) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.